Acid Red 85

Übersicht

Beschreibung

Acid Red 85, also known as C.I. This compound, is a synthetic azo dye widely used in various industries. It is characterized by its vibrant red color and is primarily used for dyeing textiles, leather, and paper. The compound is known for its excellent solubility in water and its ability to produce bright, vivid colors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 85 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process begins with the formation of a diazonium salt from an aromatic amine, such as aniline, through the reaction with nitrous acid. This diazonium salt is then coupled with a coupling component, such as a naphthol derivative, to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process includes steps such as diazotization, coupling, filtration, washing, and drying. The final product is then standardized to meet specific quality requirements.

Analyse Chemischer Reaktionen

Types of Reactions: Acid Red 85 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced to its corresponding amines, which can further participate in various chemical reactions.

Substitution: The dye can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various oxidation products, including quinones and other aromatic compounds.

Reduction Products: Corresponding aromatic amines.

Substitution Products: A wide range of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Acid Red 85 has numerous applications in scientific research, including:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining techniques for microscopy and histology.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile, leather, and paper industries for dyeing and printing applications.

Wirkmechanismus

Acid Red 85 can be compared with other similar azo dyes, such as Acid Red 88 and Acid Red 73. While these dyes share similar chemical structures and properties, this compound is unique in its specific applications and performance characteristics. For example, this compound is known for its excellent solubility and bright color, making it particularly suitable for certain industrial applications.

Vergleich Mit ähnlichen Verbindungen

- Acid Red 88

- Acid Red 73

- Acid Orange 52

Each of these compounds has its own unique properties and applications, but Acid Red 85 stands out for its specific performance in various industrial and research settings.

Biologische Aktivität

Acid Red 85, also known as CI Acid Red 114, is a synthetic azo dye commonly used in various industries, including textiles and food. Its biological activity has garnered attention due to potential health implications and environmental effects. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, degradation pathways, and case studies that illustrate its impact on living organisms.

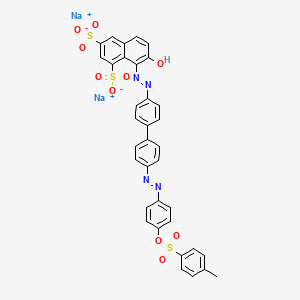

Chemical Structure and Properties

This compound is an azo dye characterized by the presence of two aromatic amine groups linked by a diazo bond. Its chemical structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 398.39 g/mol

Toxicity and Carcinogenicity

Research indicates that this compound exhibits toxic properties, particularly in animal studies. Key findings include:

- Carcinogenicity : Studies have shown that this compound is possibly carcinogenic to humans (Group 2B). Evidence from animal models indicates sufficient evidence for carcinogenicity, with tumors observed in Fischer 344/N rats exposed to the dye over extended periods .

- Toxicological Effects : In a chronic toxicity study, rats administered various concentrations of this compound showed decreased body weights and increased liver and kidney weights, indicating organ stress and potential damage .

Table 1: Summary of Toxicological Findings

| Study Type | Organism | Dose (ppm) | Observations |

|---|---|---|---|

| Chronic Toxicity | Fischer 344/N Rats | 0, 70, 150, 300 | Decreased body weight, increased liver weight |

| Mutagenicity Test | Salmonella typhimurium | N/A | Induced mutations under reducing conditions |

| Long-term Study | Fischer Rats | Various doses | Tumor development in treated groups |

Mutagenicity

This compound has been shown to possess mutagenic properties. It was found to induce gene mutations in bacterial strains such as Salmonella typhimurium under specific conditions . However, it did not induce significant genetic damage in mammalian cells or insects.

Biodegradation Pathways

The environmental persistence of this compound raises concerns about its degradation products. Research indicates that anaerobic biodegradation can lead to the formation of potentially hazardous metabolites such as:

- 3,3′-Dimethylbenzidine

- 4-Methylbenzenesulfonic acid

These metabolites may have their own toxicological profiles and implications for environmental health .

Case Study 1: Environmental Impact Assessment

A study conducted on the effects of this compound on aquatic ecosystems revealed that exposure to this dye resulted in significant alterations in microbial communities. The study reported a reduction in biodiversity and changes in metabolic activities among aquatic microorganisms when exposed to concentrations as low as 50 mg/L .

Case Study 2: Human Health Risk Evaluation

A comprehensive risk assessment evaluated the exposure levels of this compound among workers in textile manufacturing. The findings indicated that long-term exposure could lead to chronic health issues, including skin irritation and potential carcinogenic effects due to the dye's mutagenic properties .

Eigenschaften

IUPAC Name |

disodium;7-hydroxy-8-[[4-[4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26N4O10S3.2Na/c1-22-2-17-30(18-3-22)52(47,48)49-29-15-13-28(14-16-29)37-36-26-9-4-23(5-10-26)24-6-11-27(12-7-24)38-39-35-32(40)19-8-25-20-31(50(41,42)43)21-33(34(25)35)51(44,45)46;;/h2-21,40H,1H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSHEAJPDAGGCC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24N4Na2O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036801 | |

| Record name | C.I. Acid Red 88, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

802.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-65-5 | |

| Record name | C.I. Acid Red 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4'-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 88, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7-hydroxy-8-[[4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 85 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37R1R4C74K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.